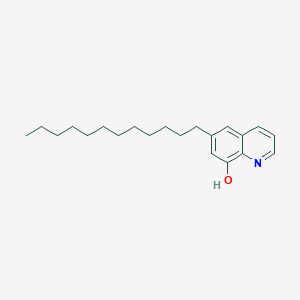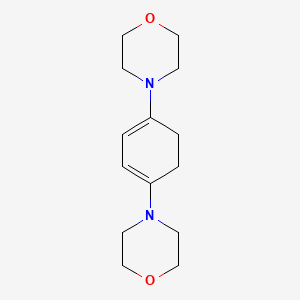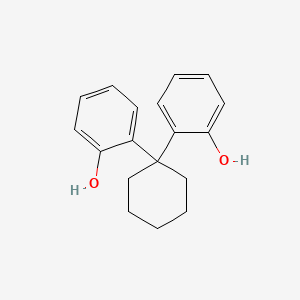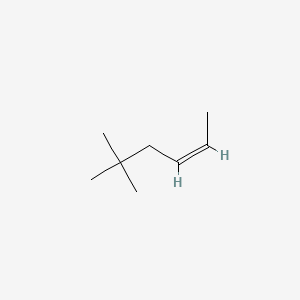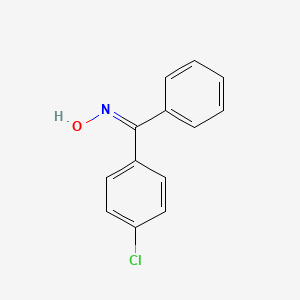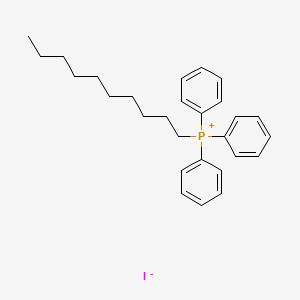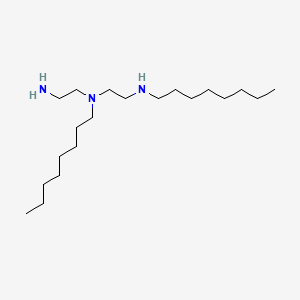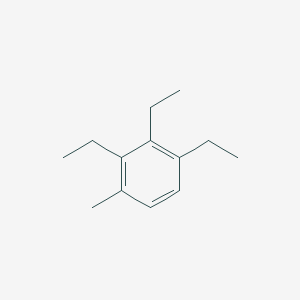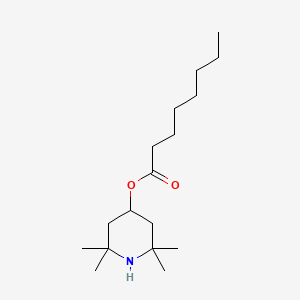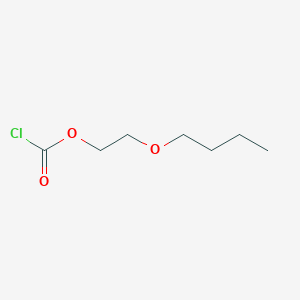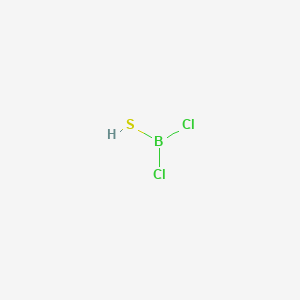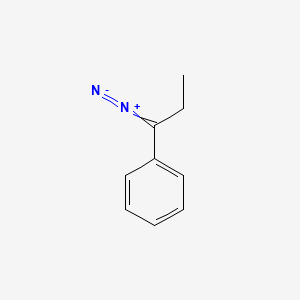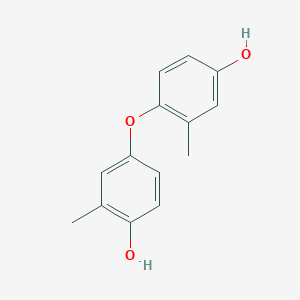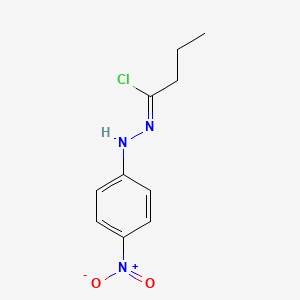
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides. This compound is characterized by the presence of a nitrophenyl group attached to a butanehydrazonoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride typically involves the reaction of 4-nitroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or primary amines in anhydrous ethanol.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydrazones with various substituents depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride involves its interaction with nucleophilic sites on target molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z)-N-(4-nitrophenyl)ethanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)propanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)pentanehydrazonoyl chloride
Uniqueness
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is unique due to its specific chain length and the presence of a nitrophenyl group, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
39209-28-4 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3/b13-10- |
InChI-Schlüssel |
WLDJRDGXKZWJLL-RAXLEYEMSA-N |
Isomerische SMILES |
CCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
Kanonische SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


